Fluorescence Quantum Yield: 2-Aminopyrene vs. 1-Aminopyrene Parent Compounds
Direct head-to-head comparison of the unsubstituted parent aminopyrene isomers reveals a measurable difference in fluorescence quantum yield (ΦF). The 2-aminopyrene isomer exhibits a higher quantum yield than the 1-aminopyrene isomer when measured under identical solvent conditions [1]. This difference originates from the distinct excited-state relaxation pathways associated with the amino group position on the pyrene ring [2].
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) in Methanol |
|---|---|
| Target Compound Data | ΦF ≈ 0.60 for 2-aminopyrene (parent compound, unsubstituted) |
| Comparator Or Baseline | ΦF ≈ 0.50 for 1-aminopyrene (parent compound, unsubstituted) |
| Quantified Difference | Absolute difference of +0.10; relative enhancement of ~20% |
| Conditions | Methanol solution at room temperature; measurement by comparative method using quinine sulfate standard |
Why This Matters
Higher quantum yield translates directly to brighter fluorescence signal per excitation photon, improving detection sensitivity and signal-to-noise ratio in imaging and assay applications.
- [1] Šoustek, P. Syntéza a spektrální vlastnosti 1- a 2-aminopyrenu a některých jejich N-derivátů. Disertační práce, Univerzita Pardubice. View Source
- [2] Michl, M.; Dvořák, M.; Almonasy, N.; Nepraš, M.; Ladd, N.; Fidler, V. The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. Dyes and Pigments, 2008, 78, 139–147. View Source
